Deuterium Incorporation Enables +6 Da Mass Resolution from Non-Deuterated Radotinib in LC-MS
Radotinib-d6 contains six deuterium atoms substituted for hydrogen, yielding a nominal mass difference of +6 Da compared to unlabeled radotinib (C27H21F3N8O). This mass shift permits baseline separation in mass spectrometry channels, enabling unequivocal distinction between analyte and internal standard during LC-MS/MS quantification . In contrast, non-deuterated radotinib (CAS 926037-48-1) cannot be resolved from the target analyte, while alternative deuterated standards with different deuteration patterns (e.g., Radotinib-d3, if available) would provide a smaller mass shift that may be insufficient to avoid isotopic cross-talk [1].
| Evidence Dimension | Nominal Mass Shift for LC-MS Resolution |
|---|---|
| Target Compound Data | +6 Da (incorporates six deuterium atoms) |
| Comparator Or Baseline | Unlabeled Radotinib: 0 Da shift; Hypothetical Radotinib-d3: +3 Da shift |
| Quantified Difference | +6 Da vs. 0 Da baseline |
| Conditions | Nominal mass calculation based on molecular formula; practical resolution in quadrupole or time-of-flight mass spectrometers. |
Why This Matters
A +6 Da mass difference ensures robust spectral separation with minimal isotopic overlap, a critical requirement for accurate isotope dilution LC-MS/MS methods.
- [1] Russak EM, Bednarczyk EM. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Ann Pharmacother. 2019;53(2):211-216. View Source
